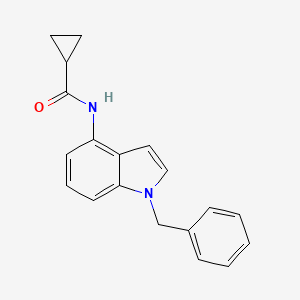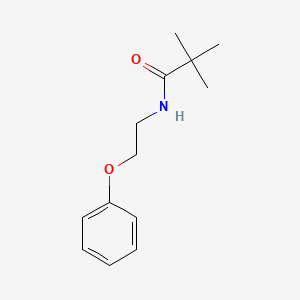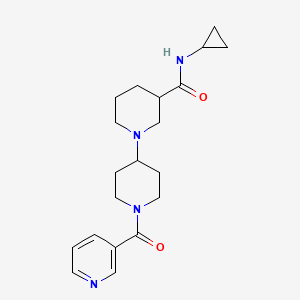![molecular formula C16H16BrN3O2 B5412692 N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide](/img/structure/B5412692.png)
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a propyl chain linked to a bromobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with 3-aminopropylamine to form N-[3-(2-bromobenzoyl)amino]propylamine.
Coupling with Pyridine-4-carboxylic Acid: Finally, the N-[3-(2-bromobenzoyl)amino]propylamine is coupled with pyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of brominated aromatic compounds with biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The bromobenzoyl group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[3-(2-chlorobenzoyl)amino]propyl]pyridine-4-carboxamide
- N-[3-(2-fluorobenzoyl)amino]propyl]pyridine-4-carboxamide
- N-[3-(2-iodobenzoyl)amino]propyl]pyridine-4-carboxamide
Uniqueness
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can enhance interactions such as halogen bonding and influence the compound’s overall properties.
特性
IUPAC Name |
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-5-2-1-4-13(14)16(22)20-9-3-8-19-15(21)12-6-10-18-11-7-12/h1-2,4-7,10-11H,3,8-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLWIPAATHGEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5412624.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5412629.png)
![1-[6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone](/img/structure/B5412638.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)
![2-[5-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]thiophen-2-yl]acetic acid](/img/structure/B5412643.png)

![N-[4-(CHLORODIFLUOROMETHOXY)-2-FLUOROPHENYL]-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B5412668.png)
![4-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B5412674.png)
![N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]benzamide](/img/structure/B5412689.png)
![3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5412697.png)
![N-ethyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5412703.png)


